molecular formula C12H12N2 B2914463 3-Methyl-4-(pyridin-4-yl)aniline CAS No. 82160-27-8

3-Methyl-4-(pyridin-4-yl)aniline

Cat. No.: B2914463
CAS No.: 82160-27-8
M. Wt: 184.242
InChI Key: XKXJJJZNTFAXFH-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 3-position

Mechanism of Action

Target of Action

Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Based on its structural similarity to other aniline derivatives, it may be involved in pathways related to cellular signaling, inflammation, and energy metabolism .

Pharmacokinetics

Similar compounds like 4-(pyridin-4-yl)aniline have high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown antiproliferative activity against certain cell lines , suggesting that 3-Methyl-4-(pyridin-4-yl)aniline might also have potential anticancer properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by the solvent used, and its efficacy can be influenced by the presence of other interacting molecules in the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under inert conditions.

Another method involves the reduction of a nitro precursor. For example, 3-Methyl-4-(pyridin-4-yl)nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of nitro precursors to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)aniline: Lacks the methyl group at the 3-position.

    3-Methyl-4-(pyridin-3-yl)aniline: The pyridine ring is substituted at the 3-position instead of the 4-position.

    3-Methyl-4-(pyridin-4-yl)nitrobenzene: Nitro group instead of an amine group.

Uniqueness

3-Methyl-4-(pyridin-4-yl)aniline is unique due to the presence of both a methyl group and a pyridine ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect its electronic properties and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXJJJZNTFAXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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